3-Amino-5-(trifluoromethyl)pyridin-2-ol

Catalog No.
S671149
CAS No.
90778-25-9
M.F
C6H5F3N2O
M. Wt
178.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(trifluoromethyl)pyridin-2-ol

CAS Number

90778-25-9

Product Name

3-Amino-5-(trifluoromethyl)pyridin-2-ol

IUPAC Name

3-amino-5-(trifluoromethyl)-1H-pyridin-2-one

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12)

InChI Key

UKJVAYOQXPDMHO-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1C(F)(F)F)N

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)N

3-Amino-5-(trifluoromethyl)pyridin-2-ol is a pyridine derivative characterized by the presence of an amino group and a trifluoromethyl substituent at specific positions on the pyridine ring. Its molecular formula is C6H4F3N2OC_6H_4F_3N_2O, and it has a molecular weight of approximately 163.10 g/mol. The compound exhibits unique chemical properties due to the electronegative trifluoromethyl group, which significantly influences its reactivity and biological activity.

, including:

  • Amination Reactions: It can undergo nucleophilic substitution reactions where the amino group can act as a nucleophile, facilitating the formation of new bonds with electrophiles.
  • Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which is crucial for its interactions in biological systems.
  • Rearrangement Reactions: Under certain conditions, the compound may undergo rearrangements that change its structure while retaining the core pyridine framework.

Research indicates that 3-amino-5-(trifluoromethyl)pyridin-2-ol exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Bioisosterism: The compound has been noted for its bioisosteric relationship with benzamidine, suggesting potential applications in drug design targeting specific biological pathways .

Several synthesis methods have been developed for 3-amino-5-(trifluoromethyl)pyridin-2-ol:

  • Direct Amination: This method involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with hydroxylamine under controlled conditions to yield the target compound.
  • Reduction Reactions: Starting from 3-nitro-5-(trifluoromethyl)pyridine, reduction processes can be employed to convert nitro groups to amino groups, followed by hydrolysis to form the desired product.
  • One-Pot Synthesis: Recent studies have suggested one-pot synthesis routes involving multiple reagents that streamline the process and improve yield efficiency .

The applications of 3-amino-5-(trifluoromethyl)pyridin-2-ol span various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
  • Agricultural Chemicals: The compound may serve as an intermediate in synthesizing agrochemicals, particularly fungicides.
  • Material Science: Due to its unique chemical properties, it could be utilized in developing advanced materials or coatings.

Studies on 3-amino-5-(trifluoromethyl)pyridin-2-ol have highlighted its interactions with biological macromolecules:

  • Protein Binding: The compound's ability to form hydrogen bonds with proteins suggests potential applications in drug design targeting specific enzymes or receptors.
  • Molecular Docking Studies: Computational studies indicate favorable binding interactions with various biological targets, supporting its potential therapeutic uses .

Several compounds share structural similarities with 3-amino-5-(trifluoromethyl)pyridin-2-ol, including:

Compound NameSimilarity Index
6-Methoxy-5-(trifluoromethyl)pyridin-3-amine0.82
(5-(Trifluoromethyl)pyridin-2-yl)methanol0.71
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine0.70
2-Fluoro-5-(trifluoromethyl)pyridine0.70
5-(Trifluoromethyl)pyridin-2-ol0.70

Uniqueness

What sets 3-amino-5-(trifluoromethyl)pyridin-2-ol apart from these similar compounds is its specific combination of functional groups that not only enhance its solubility and reactivity but also contribute to its distinct biological activity profile. The trifluoromethyl group significantly alters electronic properties compared to other halogenated derivatives, making it particularly interesting for medicinal chemistry applications.

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-2-hydroxy-5-trifluoromethylpyridine

Dates

Modify: 2023-08-15

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